2,2-Dimethylhexanedinitrile

Description

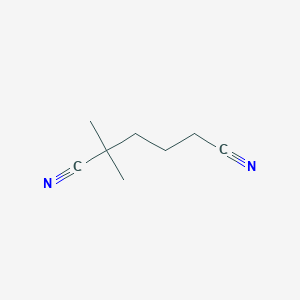

2,2-Dimethylhexanedinitrile (CAS: Not explicitly provided in evidence) is a branched aliphatic dinitrile with the molecular formula C₈H₁₂N₂. Structurally, it consists of a six-carbon chain (hexane) with two nitrile (–C≡N) groups at terminal positions and two methyl (–CH₃) groups attached to the second carbon of the chain. This branching distinguishes it from linear dinitriles like hexanedinitrile (adiponitrile), which lacks substituents on the carbon backbone . While specific data on this compound are absent in the provided evidence, its properties can be inferred from structural analogs.

Branched dinitriles generally exhibit lower melting/boiling points and altered solubility compared to linear counterparts due to reduced molecular symmetry and increased steric hindrance. Potential applications include specialty polymer synthesis, organic intermediates, or ligands in coordination chemistry.

Properties

CAS No. |

2941-44-8 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2,2-dimethylhexanedinitrile |

InChI |

InChI=1S/C8H12N2/c1-8(2,7-10)5-3-4-6-9/h3-5H2,1-2H3 |

InChI Key |

GBRNFMUKXFZFRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Branching Effects: The methyl groups in this compound disrupt molecular packing, likely reducing its melting point compared to linear adiponitrile. Similar trends are observed in esters like neopentyl glycol diethylhexanoate, where branching enhances thermal stability .

Reactivity : Terminal nitrile groups enable nucleophilic additions or reductions (e.g., to form amines). Branching may slow reaction kinetics due to steric effects.

Functional and Industrial Relevance

- Adiponitrile (Hexanedinitrile): A key monomer for nylon 6,6 production via hydrogenation to hexamethylenediamine. Its linear structure facilitates polymerization efficiency .

- This compound : Hypothesized to yield branched polyamides or polyesters with unique mechanical properties (e.g., flexibility, lower crystallinity). Such polymers could find niche applications in coatings or elastomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.